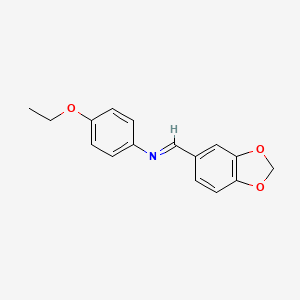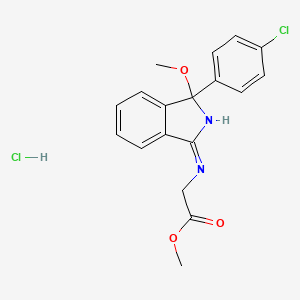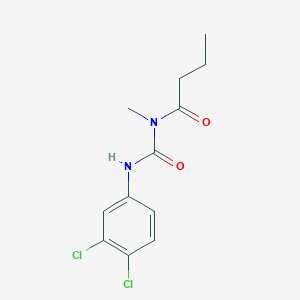
N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound with nitrogen in one of the rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with stearohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Studied for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)nicotinohydrazide
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)dodecanohydrazide
- N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)palmitohydrazide
Uniqueness
N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)stearohydrazide is unique due to its long stearic acid chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological membranes, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C28H43N3O2 |
|---|---|
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C28H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-27(32)31-29-23-25-22-24-19-17-18-20-26(24)30-28(25)33/h17-20,22-23H,2-16,21H2,1H3,(H,30,33)(H,31,32)/b29-23+ |
Clave InChI |
VPVTZAZMCGBSQT-BYNJWEBRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)



